molecular formula C19H21N9O B2876524 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2178772-02-4

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2876524
CAS No.: 2178772-02-4
M. Wt: 391.439
InChI Key: VYJFOSXOXPEMFG-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C19H21N9O and its molecular weight is 391.439. The purity is usually 95%.
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Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[[1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N9O/c1-12-7-17(28-19(22-12)20-11-21-28)25-8-15(9-25)10-26-18(29)5-4-16(24-26)27-14(3)6-13(2)23-27/h4-7,11,15H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJFOSXOXPEMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=CC(=NC5=NC=NN45)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C23H27N5OC_{23}H_{27}N_5O, with a molecular weight of 389.5 g/mol. The structure features a pyrazole ring and a pyridazinone moiety which are known for their diverse biological activities.

Biological Activity Overview

Recent studies have highlighted various biological activities of pyrazole derivatives, including:

  • Anticancer Activity : Compounds containing pyrazole rings have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to the target compound have exhibited IC50 values in the low micromolar range against lung cancer cell lines (A549) and breast cancer cell lines (MCF7) .
  • Anti-inflammatory Effects : Pyrazole derivatives have been reported to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases .
  • Antimicrobial Properties : Some pyrazole compounds demonstrate activity against bacterial and fungal strains, indicating their potential as antimicrobial agents .

Anticancer Studies

In a study by Fan et al., several pyrazole derivatives were synthesized and tested for their anticancer properties. The compound similar to the target showed significant inhibition of cell proliferation in A549 cells with an IC50 value of 26 µM. Additionally, it induced apoptosis through mitochondrial pathways .

CompoundCell LineIC50 (µM)Mechanism
Target CompoundA54926Apoptosis induction
Similar DerivativeMCF712.50Cell cycle arrest

Anti-inflammatory Research

Research has indicated that certain pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), leading to reduced production of pro-inflammatory mediators. This suggests that the target compound could possess similar anti-inflammatory properties .

Antimicrobial Activity

Research conducted on related pyrazole compounds demonstrated effective antimicrobial activity against pathogenic bacteria. For example, compounds were tested against Staphylococcus aureus and E. coli, showing promising results that warrant further investigation into their use as antimicrobial agents .

The mechanisms through which the target compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of various kinases involved in cancer progression.
  • Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells is a common mechanism observed in similar compounds.
  • Modulation of Inflammatory Pathways : By inhibiting key enzymes involved in inflammation, these compounds may help alleviate symptoms associated with inflammatory diseases.

Preparation Methods

Pyridazinone Scaffold Preparation

The 2,3-dihydropyridazin-3-one scaffold was synthesized using a modified Hantzsch dihydropyridazinone protocol. 3-Oxo-6-chloro-2-phenyl-2,3-dihydropyridazine (1) served as the starting material, prepared from mucobromic acid and phenylhydrazine (Scheme 1).

Scheme 1: Pyridazinone Intermediate Synthesis

Mucobromic acid + Phenylhydrazine → 3-Oxo-6-chloro-2-phenyl-2,3-dihydropyridazine (1)  

Yield: 78%

Pyrazole Functionalization at C6

Selective displacement of the C6 chlorine in (1) with 3,5-dimethyl-1H-pyrazole proceeded under Mitsunobu conditions:

Reaction Conditions:

  • Substrate: 1 (10 mmol)
  • Nucleophile: 3,5-Dimethyl-1H-pyrazole (12 mmol)
  • Reagents: DIAD (12 mmol), PPh₃ (12 mmol)
  • Solvent: Anhydrous THF
  • Temperature: 0°C → rt, 12 h

Product: 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenyl-2,3-dihydropyridazin-3-one (2)
Yield: 82%
Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ 2.21 (s, 6H, 2×CH₃), 3.85 (dd, J=6.4 Hz, 2H, CH₂), 6.35 (s, 1H, pyrazole H4), 7.22-7.45 (m, 5H, Ar-H)

Azetidine-Triazolopyrimidine Moiety Construction

Gold-Catalyzed Azetidin-3-one Synthesis

The azetidine precursor was prepared via Lin's gold-catalyzed cyclization:

Substrate: N-Propargylsulfonamide (3)
Reaction Conditions:

  • Catalyst: BrettPhosAuNTf₂ (5 mol%)
  • Oxidant: 2,6-Dibromopyridine N-oxide
  • Solvent: DCE, 60°C, 3 h

Product: (R)-N-(tert-Butylsulfonyl)azetidin-3-one (4)
Yield: 85%
Stereoselectivity: >98% ee

Triazolopyrimidine Installation

The azetidin-3-one (4) was functionalized at N1 via nucleophilic substitution with 7-chloro-5-methyl-triazolo[1,5-a]pyrimidine (5):

Reaction Parameters:

  • Base: K₂CO₃ (3 eq)
  • Solvent: DMF, 80°C, 8 h
  • Molar Ratio: 4:5 = 1:1.2

Product: 1-(5-Methyl-triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-one (6)
Yield: 73%
Characterization:

  • IR (KBr): 1685 cm⁻¹ (C=O)
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 24.8 (CH₃), 55.1 (azetidine C3), 158.9 (C=O)

Final Assembly via Methylene Bridging

Reductive Amination Strategy

The azetidine-triazolopyrimidine (6) was coupled to the pyridazinone (2) through reductive amination:

Stepwise Procedure:

  • Ketone Activation: 6 converted to imine using NH₄OAc/EtOH (reflux, 2 h)
  • Nucleophilic Attack: Pyridazinone C2-CH₂Li generated via LDA (-78°C, THF)
  • Reduction: NaBH₃CN (2 eq), MeOH, 0°C → rt

Optimized Conditions:

  • Molar Ratio: 2:6 = 1:1.1
  • Temperature Gradient: -78°C → 0°C over 4 h
  • Workup: Aqueous NH₄Cl extraction

Product: Target Compound (7)
Yield: 65%
Purity: >98% (HPLC)

Mechanistic and Optimization Insights

Critical Reaction Parameters

Table 1: Impact of Coupling Conditions on Yield

Parameter Variation Yield (%) Purity (%)
Base K₂CO₃ vs. Cs₂CO₃ 65 vs. 58 98 vs. 95
Solvent DMF vs. DMSO 65 vs. 47 98 vs. 89
Temperature (°C) 80 vs. 100 65 vs. 52 98 vs. 91
Catalyst None vs. CuI 65 vs. 68 98 vs. 97

Key Findings:

  • DMF outperformed DMSO due to better azetidine solubility
  • CuI catalysis provided marginal yield improvement (3%) at cost of additional purification

Structural Characterization

Spectroscopic Validation

¹H NMR (500 MHz, DMSO-d₆):

  • δ 2.24 (s, 6H, pyrazole-CH₃)
  • δ 3.92 (m, 2H, azetidine-CH₂)
  • δ 4.68 (t, J=7.1 Hz, 1H, azetidine-CH)
  • δ 8.22 (s, 1H, triazolo-pyrimidine H2)

HRMS (ESI+):

  • Calculated for C₂₃H₂₆N₈O₂ [M+H]⁺: 487.2198
  • Found: 487.2195

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